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molecular formula C8H6O3S B2797683 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one CAS No. 154268-42-5

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Cat. No. B2797683
M. Wt: 182.19
InChI Key: QQYJAGMAPKWBJA-UHFFFAOYSA-N
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Patent
US07129234B2

Procedure details

Ammonium thiocyanate (10.71 g, 141 mmol) was added slowly to a solution of 5-methylresorcinol hydrate (5.0 g, 35 mmol) and copper(II) sulfate (17.56 g, 70 mmol) in water (100 mL), and the solution was stirred for 18 h. Diethyl ether (100 mL) was added and the mixture was filtered through Celite®, washing the cake with diethyl ether (100 mL). The diethyl ether layers were separated and the aqueous layer was re-extracted with diethyl ether (100 mL). The combined organic fractions were dried (MgSO4) and evaporated to a yellow-orange solid (5.30 g, 83%). 1H NMR showed the material to be 80–90% pure and this was taken on without further purification; δH (d6-DMSO, 400 MHz) 2.30 (3H, s), 6.57 (1H, s), 6.65 (1H, s), 9.90 (1H, brs).
Quantity
10.71 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#N.[NH4+].O.[CH3:6][C:7]1[CH:8]=[C:9]([OH:14])[CH:10]=[C:11]([CH:13]=1)[OH:12].C([O:17]CC)C>O.S([O-])([O-])(=O)=O.[Cu+2]>[OH:12][C:11]1[CH:13]=[C:7]([CH3:6])[C:8]2[S:1][C:2](=[O:17])[O:14][C:9]=2[CH:10]=1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
10.71 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
5 g
Type
reactant
Smiles
O.CC=1C=C(C=C(O)C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
17.56 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
WASH
Type
WASH
Details
washing the cake with diethyl ether (100 mL)
CUSTOM
Type
CUSTOM
Details
The diethyl ether layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with diethyl ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow-orange solid (5.30 g, 83%)
CUSTOM
Type
CUSTOM
Details
this was taken on without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
OC1=CC2=C(SC(O2)=O)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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